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Compound of Interest

Compound Name: AZD-2207

Cat. No.: B10759472 Get Quote

A Note on AZD-2207: Initial searches for "AZD-2207" indicate that this compound was a

cannabinoid receptor CB1 antagonist investigated by AstraZeneca for type 2 diabetes and

obesity. Its development was discontinued in 2009. Given the context of this request for

detailed experimental protocols for cancer research, it is likely that "AZD-2207" was a mistyped

identifier. This document will focus on a more relevant AstraZeneca compound in clinical

development for oncology, Ceralasertib (AZD6738), a potent and selective inhibitor of the

Ataxia Telangiectasia and Rad3-related (ATR) kinase.

Introduction to Ceralasertib (AZD6738)
Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a crucial

component of the DNA Damage Response (DDR) pathway.[1][2] The ATR pathway is activated

in response to single-stranded DNA (ssDNA) breaks and replication stress, leading to cell cycle

arrest and DNA repair.[3][4] Many cancer cells have a higher dependency on the ATR pathway

for survival due to increased oncogene-induced replication stress and defects in other DDR

pathways, making ATR an attractive therapeutic target.[5][6] By inhibiting ATR, Ceralasertib can

induce synthetic lethality in cancer cells with specific DNA repair defects and can potentiate the

anti-tumor activity of DNA-damaging agents like chemotherapy and PARP inhibitors.[7][8]

Mechanism of Action and Signaling Pathway
Ceralasertib competitively inhibits the ATP-binding site of ATR kinase. This prevents the

phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1).[7]

Inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints (G2/M and
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intra-S), prevents the stabilization of stalled replication forks, and ultimately leads to the

accumulation of DNA double-strand breaks, mitotic catastrophe, and cell death, particularly in

tumor cells with high replication stress.[2][7]
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Caption: The ATR signaling pathway is activated by DNA damage and replication stress,

leading to cell cycle arrest and DNA repair. Ceralasertib inhibits ATR, blocking this response.

Quantitative Data from Combination Studies
The following tables summarize clinical trial data for Ceralasertib in combination with other

anticancer agents.

Table 1: Ceralasertib in Combination with Olaparib (PARP Inhibitor)
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Table 2: Ceralasertib in Combination with Chemotherapy
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Table 3: Ceralasertib in Combination with Immunotherapy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.oncozine.com/combination-of-olaparib-ceralasertib-offers-clinical-benefit-in-dna-repair-deficient-tumors/
https://www.aacr.org/about-the-aacr/newsroom/news-releases/olaparib-plus-ceralasertib-may-benefit-pediatric-cancer-patients-with-dna-repair-deficient-tumors/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7499606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8974415/
https://aacrjournals.org/clincancerres/article/27/17/4700/671664/Phase-I-Study-of-Ceralasertib-AZD6738-a-Novel-DNA
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10759472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial/Coh
ort

Patient
Populatio
n

Dosing
Regimen

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Key
Adverse
Events

Referenc
e

Phase II

Study

Advanced

gastric

cancer

Ceralaserti

b 240 mg

BID (Days

15-28) +

Durvaluma

b 1500 mg

(Day 1 of

28-day

cycle)

22.6%

3.0 months

(overall),

5.6 months

(ATM

loss/high

HRD

signature)

Manageabl

e with dose

modificatio

n

[18][19]

Experimental Protocols
The following are representative protocols for preclinical evaluation of Ceralasertib in

combination therapies.

Protocol 1: In Vitro Cell Viability Assay (Synergy
Analysis)
This protocol determines the synergistic effect of Ceralasertib and another agent (e.g.,

Olaparib, Carboplatin) on cancer cell proliferation.

Materials:

Cancer cell line of interest

Complete cell culture medium

Ceralasertib (AZD6738)

Combination drug (e.g., Olaparib)
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DMSO (vehicle control)

96-well clear-bottom plates

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Drug Preparation: Prepare a dose-response matrix of Ceralasertib and the combination drug

in complete medium. Include single-agent and combination treatments, as well as a vehicle

control (DMSO).

Treatment: Remove the medium from the wells and add the drug-containing medium.

Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.

Viability Assessment: Add the cell viability reagent to each well and incubate according to the

manufacturer's instructions.

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated controls. Use software such as

CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy

(CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blotting for Pharmacodynamic
Biomarkers
This protocol assesses the on-target effect of Ceralasertib by measuring the phosphorylation of

downstream targets.

Materials:
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Cancer cell line of interest

6-well plates

Ceralasertib (AZD6738)

DNA damaging agent (e.g., Carboplatin, optional to induce ATR activation)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels, running and transfer buffers

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Actin)

HRP-conjugated secondary antibodies

ECL substrate and imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates. Treat with the DNA damaging agent (if

applicable) for a specified time, followed by co-treatment with Ceralasertib for 1-2 hours.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Transfer: Separate equal amounts of protein by SDS-PAGE and

transfer to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.
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Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

Wash and apply ECL substrate.

Imaging: Capture the chemiluminescent signal. A decrease in the p-CHK1/total CHK1 ratio

indicates successful ATR inhibition. An increase in γH2AX can indicate increased DNA

damage.[20]

Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of Ceralasertib in combination with another agent in

a mouse model.

Materials:

Immunocompromised mice (e.g., nude or NSG)

Cancer cell line or patient-derived xenograft (PDX) model

Ceralasertib (AZD6738) formulated for oral gavage

Combination drug formulated for its appropriate route of administration (e.g., Olaparib for

oral gavage, Carboplatin for intraperitoneal injection)

Vehicle controls

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flanks of

the mice.

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³),

randomize mice into treatment groups (Vehicle, Ceralasertib alone, combination drug alone,

Ceralasertib + combination drug).
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Treatment Administration: Administer drugs according to the optimized dose and schedule

determined from preclinical studies.[8][21] For example, Ceralasertib at 50 mg/kg daily by

oral gavage and Carboplatin at a specified dose by IP injection.

Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times

per week).

Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a

specified duration.

Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition

(TGI) and assess statistical significance between groups.
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Caption: A typical preclinical workflow for evaluating Ceralasertib combination therapies, from in

vitro synergy to in vivo efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Ceralasertib
(AZD6738) in Combination with Other Drugs]. BenchChem, [2025]. [Online PDF]. Available
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drugs-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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